molecular formula C10H22O2 B8324647 9-Methoxy-1-nonanol

9-Methoxy-1-nonanol

Cat. No. B8324647
M. Wt: 174.28 g/mol
InChI Key: NMPAUWFFDKJTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-1-nonanol is a useful research compound. Its molecular formula is C10H22O2 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Methoxy-1-nonanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methoxy-1-nonanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-Methoxy-1-nonanol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

9-methoxynonan-1-ol

InChI

InChI=1S/C10H22O2/c1-12-10-8-6-4-2-3-5-7-9-11/h11H,2-10H2,1H3

InChI Key

NMPAUWFFDKJTNR-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

a 500-mL, one-necked, round-bottom flask equipped with a magnetic stirrer and stir bar was charged with 1,9-nonanediol (10.00 g, 62.3 mmol) in dimethyl sulfoxide (100 mL) and H2O (100 mL). To this was added slowly a solution of sodium hydroxide (5.0 g, 125.0 mmol) in H2O (10 mL) at room temperature. During addition of sodium hydroxide the reaction mixture generated heat and the temperature rose to ˜40° C. The mixture was stirred for one hour, and then dimethyl sulfate (16.52 g, 131 mmol) was added in four portions while maintaining the temperature of the reaction mixture at ˜40° C. The reaction mixture was stirred at room temperature overnight. Progress of the reaction was monitored by TLC (Note 1). TLC monitoring indicated that the reaction was 25% conversion. At this stage additional dimethyl sulfate (24.78 g, 196.44 mmol) was added and the resulting mixture was stirred at room temperature for an additional 24 h. After completion of the reaction, sodium hydroxide (10% solution in water) was added to the reaction mixture to adjust the pH of the solution to 11-13. The mixture was stirred at room temperature for 2 h and extracted with dichloromethane (3×100 mL). The combined organic layers were washed with H2O (200 mL), brine (150 mL), dried over anhydrous sodium sulfate (20 g), filtered and concentrated in vacuo to obtain a crude product (14 g). The crude product was purified by column chromatography using 250-400 mesh silica gel. A solvent gradient of ethyl acetate in hexanes (10-50%) was used to elute the product from the column. All fractions containing the desired pure product were combined and concentrated in vacuo to give pure 9-methoxy-1-nonanol (lot D-1027-155, 2.38 g, 21.9%). Completion of the reaction was monitored by thin layer chromatography (TLC) using a thin layer silica gel plate; eluent: 60% ethyl acetate in hexanes.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.52 g
Type
reactant
Reaction Step Four
Quantity
24.78 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
21.9%

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